molecular formula C12H32N4Ti B3336074 四(乙基甲基氨基)钛 CAS No. 175923-03-2

四(乙基甲基氨基)钛

货号: B3336074
CAS 编号: 175923-03-2
分子量: 280.28 g/mol
InChI 键: LNKYFCABELSPAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(ethylmethylamino)titanium, also known as TEMATi, is a liquid organometallic compound with the molecular formula C12H32N4Ti . It is used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) .


Molecular Structure Analysis

The molecular weight of Tetrakis(ethylmethylamino)titanium is 280.28 . Its linear formula is [(CH3C2H5)N]4Ti .


Chemical Reactions Analysis

Tetrakis(ethylmethylamino)titanium is used in the formation of titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . It has been observed to undergo exothermic reactions with excess cyclopentadiene .


Physical and Chemical Properties Analysis

Tetrakis(ethylmethylamino)titanium is a liquid with a density of 0.923 g/mL at 25 °C . It has a boiling point of 80 °C/0.1 mmHg . It is sensitive to moisture and reacts rapidly with water .

科学研究应用

1. 在表面化学和薄膜生长中的应用

四(乙基甲基氨基)钛 (TEMAT) 在硅表面的热化学性质已被广泛研究。它用于解离吸附过程中,有助于金属氮化物薄膜的生长。这些薄膜以其 3-D 生长模式而著称,并且含有高含量的碳和氧污染物 (Kan、Boo、Lee 和 Zaera,2009)

2. 在原子层沉积中的作用

TEMAT 被评估为 TiO2 应用中的原子层沉积 (ALD) 中的前驱体,评估其生长速率、工艺温度窗口、挥发性和稳定性。然而,它显示出较窄的工艺窗口,并在高于 225°C 的温度下分解,限制了其沉积工艺 (Katamreddy、Omarjee、Feist 和 Dussarrat,2008)

3. 参与化学气相沉积

TEMAT 在不同气体气氛中的热分解是氮化钛 (TiN) 薄膜化学气相沉积 (CVD) 的关键。其分解行为随环境气体而异,并在控制 CVD TiN 工艺中的表面反应中起着至关重要的作用 (Kim、Kim、Woo、Kim 和 Kim,2006)

4. 在低温薄膜沉积中的应用

TEMAT 与氨气结合,用于氮化钛薄膜的低温热化学气相沉积。该过程涉及研究各种参数对薄膜性能的影响,表明 TEMAT 在薄膜沉积应用中的多功能性 (Panda、Kim、Weiller、Economou 和 Hoffman,1999)

5. 对 AL 中粘附系数的影响

原子层沉积 (ALD) 工艺中前驱体分子的粘附系数受到 TEMAT 的显着影响。此参数对于确定 ALD 工艺的效率至关重要,特别是在金属氧化物薄膜的沉积中 (Rose、Bartha 和 Endler,2010)

安全和危害

Tetrakis(ethylmethylamino)titanium is classified as flammable and corrosive . It causes severe skin burns and eye damage, and it reacts violently with water . It is also classified as water-reactive .

作用机制

Target of Action

Tetrakis(ethylmethylamino)titanium (TEMAT) is an organometallic compound primarily used as a precursor in the production of titanium nitride (TiN) thin films . The primary target of TEMAT is the substrate on which the thin film is to be deposited.

Mode of Action

TEMAT interacts with its target (the substrate) through a process known as Organometallic Chemical Vapor Deposition (OMCVD) . In this process, TEMAT is vaporized and reacts with the substrate to form a thin film of titanium nitride. The ethylmethylamino groups in TEMAT facilitate this reaction by providing the necessary reactivity.

Biochemical Pathways

It facilitates the deposition of titanium nitride on a substrate without being consumed in the process .

Pharmacokinetics

In the context of its use in thin film deposition, one could consider the efficiency of its vaporization and deposition as analogous to bioavailability .

Result of Action

The result of TEMAT’s action is the formation of a thin film of titanium nitride on the substrate . Titanium nitride films have various applications, including use in semiconductors, solar cells, and other electronic devices due to their high thermal stability and selectivity .

Action Environment

The efficacy and stability of TEMAT are influenced by environmental factors. It is sensitive to moisture, oxygen, and carbon dioxide in the air, and can decompose to produce toxic substances when exposed to these elements . Therefore, it should be stored in a dry, cool, and well-ventilated place .

属性

IUPAC Name

ethyl(methyl)azanide;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKYFCABELSPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-54-0
Record name Tetrakis(ethylmethylamido)titanium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Tetrakis(ethylmethylamino)titanium (TEMAT) in materials science?

A1: TEMAT is primarily used as a precursor for the atomic layer deposition (ALD) of titanium nitride (TiN) thin films. [, ] ALD is a technique that allows for the controlled deposition of thin films with excellent uniformity and conformality, even on complex three-dimensional structures.

Q2: How does TEMAT interact with ammonia (NH3) during the ALD process to form TiN films?

A2: During ALD, TEMAT is pulsed into a reaction chamber containing the substrate. The ethylmethylamino ligands of TEMAT react with the surface hydroxyl groups on the substrate, leading to the chemisorption of titanium. Subsequently, a pulse of ammonia (NH3) is introduced, which reacts with the adsorbed TEMAT, stripping away the ligands and forming TiN. [, ] This process is repeated in cycles to achieve the desired film thickness.

Q3: What are the advantages of using TEMAT for TiN ALD compared to other titanium precursors?

A3: TEMAT offers several advantages as a TiN ALD precursor. It exhibits good volatility and thermal stability, allowing for efficient vapor transport and deposition at relatively low temperatures (170°C - 210°C). [, ] Furthermore, the use of TEMAT minimizes the formation of particles during the ALD process due to its separation from NH3 by an inert gas pulse. []

Q4: Are there any drawbacks to using TEMAT for TiN ALD?

A4: One drawback of using TEMAT is the potential for carbon incorporation into the deposited TiN films. [] Even at relatively low deposition temperatures, carbon impurities of up to 4 atomic percent have been observed. This can potentially affect the properties of the TiN films, such as their electrical conductivity and hardness.

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